Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

4-Hydroxybutyric Acid Benzyl Ester structure
91970-62-6 structure
Product Name:4-Hydroxybutyric Acid Benzyl Ester
Numéro CAS:91970-62-6
Le MF:C11H14O3
Mégawatts:194.227063655853
MDL:MFCD27932875
CID:761680
Update Time:2024-10-26

4-Hydroxybutyric Acid Benzyl Ester Propriétés chimiques et physiques

Nom et identifiant

    • Butanoic acid, 4-hydroxy-, phenylmethyl ester
    • 4-Hydroxybutyric Acid Benzyl Ester
    • benzyl 4-hydroxybutanoate
    • benzyl 4-hydroxybutyrate
    • CRXCATWWXVJNJF-UHFFFAOYSA-N
    • 4-Hydroxy-butyric acid benzyl ester
    • 4-hydroxybutanoic acid phenylmethyl ester
    • Butyric acid, 4-hydroxy-, benzyl ester (7CI)
    • Phenylmethyl 4-hydroxybutanoate (ACI)
    • 3-(Benzyloxycarbonyl)-1-propanol
    • MDL: MFCD27932875
    • Piscine à noyau: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
    • La clé Inchi: CRXCATWWXVJNJF-UHFFFAOYSA-N
    • Sourire: O=C(CCCO)OCC1C=CC=CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 6
  • Complexité: 162
  • Le xlogp3: 1.6
  • Surface topologique des pôles: 46.5

4-Hydroxybutyric Acid Benzyl Ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
H830850-250mg
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
250mg
$ 178.00 2023-09-07
TRC
H830850-2.5g
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
2.5g
$ 1384.00 2023-09-07
abcr
AB510929-250 mg
Benzyl 4-hydroxybutanoate
91970-62-6
250MG
€526.10 2023-04-18
abcr
AB510929-1 g
Benzyl 4-hydroxybutanoate
91970-62-6
1g
€1,232.70 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H915188-100mg
4-Hydroxybenzyl butyrate
91970-62-6 97%
100mg
¥1,517.40 2022-01-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01445-5g
butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 95%
5g
$1560 2023-09-07
eNovation Chemicals LLC
Y1101042-1g
benzyl 4-hydroxybutanoate
91970-62-6 95%
1g
$680 2024-06-05
eNovation Chemicals LLC
Y1101042-5g
benzyl 4-hydroxybutanoate
91970-62-6 95%
5g
$2000 2024-06-05
eNovation Chemicals LLC
D769870-1g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
1g
$135 2024-06-07
eNovation Chemicals LLC
D769870-5g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
5g
$310 2024-06-07

4-Hydroxybutyric Acid Benzyl Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Référence
Synthesis of the Polyketide (E)-Olefin of the Jamaicamides
Watanabe, Satoshi; Watanabe, Sho; Aoki, Naoto; Usuki, Toyonobu, Synthetic Communications, 2013, 43(10), 1397-1403

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Référence
Development of Methods for the Synthesis of an Analogue of Rhazinilame
Vallat, Olivier, 2004, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Référence
Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors
Weber, Ann E.; Halgren, Thomas A.; Doyle, John J.; Lynch, Robert J.; Siegl, Peter K. S.; et al, Journal of Medicinal Chemistry, 1991, 34(9), 2692-701

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, rt
Référence
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Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ;  3 h, reflux
Référence
Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Solvents: Acetone ;  overnight, 60 °C
Référence
Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells
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Méthode de production 7

Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  2 h, 70 °C
1.2 Solvents: Dimethylformamide ;  16 h, 25 °C
Référence
Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone
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Méthode de production 8

Conditions de réaction
Référence
Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeys
Thaisrivongs, Suvit; Pals, Donald T.; DuCharme, Donald W.; Turner, Steve R.; DeGraaf, Garry L.; et al, Journal of Medicinal Chemistry, 1991, 34(2), 633-42

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  12 h, 60 °C
Référence
Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
Référence
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Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  24 h, reflux
Référence
Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfi
Hada, Noriyasu; Shida, Yukihiko; Negishi, Natsuko; Schweizer, Frank; Takeda, Tadahiro, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, reflux → rt; 6 h, reflux
Référence
Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same
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Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ;  > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Référence
Methods of synthesizing 4-valyloxybutyric acid
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  overnight, reflux
Référence
Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles
Agramunt, Jordi ; Ginesi, Rebecca; Pedroso, Enrique ; Grandas, Anna, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone ,  Toluene ;  24 h, 60 °C
Référence
A new template of Mitsunobu acylate cleavable in non-alkaline conditions
Sakakibara, Yoshimichi; Sai, Yusuke; Uraki, Yasumitsu; Ubukata, Makoto; Shigetomi, Kengo, Heterocycles, 2022, 104(1), 140-158

Méthode de production 16

Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Référence
Phosphoramidate derivates as controlled-release prodrugs of L-Dopa
Olatunji, Feyisola P.; Kesic, Brittany N.; Choy, Cindy J.; Berkman, Clifford E., Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574

Méthode de production 17

Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  7 h, rt → 90 °C
Référence
Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
Référence
Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof
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Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ;  rt
Référence
Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses
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Méthode de production 20

Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  4 d, rt
Référence
Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays
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4-Hydroxybutyric Acid Benzyl Ester Raw materials

4-Hydroxybutyric Acid Benzyl Ester Preparation Products

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